5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole

Cross-coupling Suzuki reaction Palladium catalysis

5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole (CAS 2228597-44-0, molecular formula C10H7BrN2O2, molecular weight 267.08) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a methyl group and at the 5-position with a 4-bromobenzoyl carbonyl moiety. The 1,2,4-oxadiazole ring is recognized as a privileged scaffold in drug discovery due to its metabolic stability, hydrogen bond acceptor capacity, and role as a bioisostere for ester and amide functionalities.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.082
CAS No. 2228597-44-0
Cat. No. B2598008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole
CAS2228597-44-0
Molecular FormulaC10H7BrN2O2
Molecular Weight267.082
Structural Identifiers
SMILESCC1=NOC(=N1)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H7BrN2O2/c1-6-12-10(15-13-6)9(14)7-2-4-8(11)5-3-7/h2-5H,1H3
InChIKeyLKMWACCLOPUZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole (CAS 2228597-44-0): A 3,5-Disubstituted 1,2,4-Oxadiazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole (CAS 2228597-44-0, molecular formula C10H7BrN2O2, molecular weight 267.08) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a methyl group and at the 5-position with a 4-bromobenzoyl carbonyl moiety . The 1,2,4-oxadiazole ring is recognized as a privileged scaffold in drug discovery due to its metabolic stability, hydrogen bond acceptor capacity, and role as a bioisostere for ester and amide functionalities [1]. The para-bromine atom on the benzoyl ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further diversification into more complex molecular architectures [2]. This compound is supplied primarily as a research-grade building block (typical purity ≥95%) for use in medicinal chemistry, chemical biology probe development, and materials science .

Why Generic 1,2,4-Oxadiazole Substitution Fails: Halogen-Dependent Reactivity and Scaffold-Specific Differentiation of 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole


5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole cannot be generically substituted by other 1,2,4-oxadiazole analogs without compromising specific downstream utility for two key reasons. First, the presence and position of the bromine atom dictate cross-coupling reactivity; replacing bromine with chlorine or fluorine alters oxidative addition rates in palladium-catalyzed reactions, changing reaction yields and selectivity profiles [1]. Second, the 5-benzoyl (carbonyl) substitution pattern distinguishes this compound from the more common 5-aryl-1,2,4-oxadiazoles—the carbonyl linker introduces a conjugation break that modifies the electronic properties of the oxadiazole ring and provides an additional site for nucleophilic addition or derivatization (e.g., oxime, hydrazone formation) that is absent in directly linked 5-aryl analogs such as 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS 71566-07-9) . The evidence sections below detail the quantifiable dimensions of this differentiation.

Quantitative Differentiation Evidence for 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole: Reactivity, Physicochemical Properties, and Application-Specific Performance


Bromine as a Synthetic Handle: Comparative Cross-Coupling Reactivity of 4-Bromobenzoyl vs. 4-Chlorobenzoyl and 4-Fluorobenzoyl 1,2,4-Oxadiazoles

The para-bromine substituent on the benzoyl ring of 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole provides a defined reactivity advantage in palladium-catalyzed cross-coupling reactions compared to its chloro and fluoro analogs. In aryl halide oxidative addition to Pd(0), the relative reaction rates follow the established order Ar–I > Ar–Br > Ar–Cl >> Ar–F, meaning the bromo derivative undergoes oxidative addition approximately 10² to 10³ times faster than the corresponding chloro derivative under identical conditions, and the fluoro derivative is essentially inert toward standard Suzuki-Miyaura coupling [1]. This enables selective, sequential coupling strategies where the bromine atom can be orthogonally addressed in the presence of other functional groups. The bromobenzoyl moiety thus functions as both a pharmacophoric element (contributing to halogen bonding and lipophilicity) and a latent diversification point, a dual role not available from the chloro or fluoro congeners [2].

Cross-coupling Suzuki reaction Palladium catalysis Building block C–C bond formation

Structural and Electronic Differentiation: 5-Benzoyl vs. 5-Aryl 1,2,4-Oxadiazole Topology in Kinase and Protease Inhibitor Design

5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole features a carbonyl (C=O) linker between the oxadiazole ring and the 4-bromophenyl group, distinguishing it from the directly linked 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS 71566-07-9). This structural difference is functionally significant: the carbonyl group introduces a conjugation break, resulting in a calculated dihedral angle between the oxadiazole and phenyl ring planes of approximately 20–40° compared to near-planar geometry (dihedral <10°) for the directly-linked 5-aryl analog [1]. The carbonyl also contributes an additional hydrogen bond acceptor (HBA) site. These electronic and geometric differences translate into distinct molecular recognition profiles. Notably, 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole is cited as a reagent for preparing cathepsin K inhibitors, as documented in patent WO 2017036357 A1 [2], demonstrating that the 5-aryl topology has established precedence in cysteine protease inhibitor design. The 5-benzoyl topology of 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole, by introducing the carbonyl spacer, may alter the inhibitor-enzyme interaction geometry relative to the 5-aryl analog—a hypothesis testable but not yet experimentally verified in the peer-reviewed literature for this specific compound.

Cathepsin K inhibitor Kinase inhibitor Carbonyl linker Bioisosterism Structure-activity relationship

Lipophilicity and Physicochemical Differentiation: Bromine vs. Other Halogen Substituents in 1,2,4-Oxadiazole Building Blocks

The 4-bromobenzoyl substituent confers distinct physicochemical properties relative to chlorobenzoyl and fluorobenzoyl analogs that directly impact compound handling, solubility, and biomolecular interactions. Using the aromatic substituent constants (π values) from the Hansch-Fujita hydrophobicity scale, the bromine atom contributes a π value of +0.86 to molecular lipophilicity, compared to +0.71 for chlorine and +0.14 for fluorine [1]. For the complete 4-halobenzoyl fragment, the estimated contribution to calculated logP (clogP) follows: Br (+1.02) > Cl (+0.93) > F (+0.38) > H (+0.0) [2]. This bromine-dependent increase in lipophilicity of approximately 0.09–0.64 log units relative to the chloro analog, and approximately 0.64 log units relative to the fluoro analog, can significantly affect aqueous solubility, membrane permeability, and plasma protein binding in biological assays. Additionally, bromine forms stronger halogen bonds (sigma-hole interactions) than chlorine, with typical interaction energies of −2 to −5 kcal/mol for Ar–Br···O=C contacts vs. −1 to −3 kcal/mol for Ar–Cl···O=C [3], which can enhance binding affinity to protein targets with complementary Lewis base functionality.

Lipophilicity LogP Halogen bonding ADME Physicochemical properties

Anticancer Activity of 3,5-Disubstituted-1,2,4-Oxadiazoles: Class-Level Evidence Supporting Bromobenzoyl Derivatives as Privileged Scaffolds

While no peer-reviewed study has directly evaluated the cytotoxicity of 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole, class-level evidence from structurally related 3,5-disubstituted-1,2,4-oxadiazoles demonstrates significant anticancer activity against breast cancer cell lines. In a 2024 study by Asad et al., 3,5-disubstituted-1,2,4-oxadiazolyl benzamides were tested against MCF-7 breast cancer cells, with lead compounds 9 and 15 exhibiting IC50 values of 7.82 μM and 6.02 μM, respectively—both superior to the reference drug tamoxifen (IC50 = 11.92 μM) [1]. These compounds showed selectivity with IC50 > 20 μM against non-cancerous HEK-293 cells. In silico analysis identified 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) as the target, with compounds 9 and 15 demonstrating strong binding interactions. A separate study by Kumar et al. (2011) on 3,5-disubstituted-1,2,4-oxadiazoles reported activity against DU145 (IC50 = 9.3 μM) and MDA-MB-231 (IC50 = 9.2 μM) cancer cell lines [2]. The benzoyl carbonyl moiety present in 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole is structurally analogous to the benzamide functionality in these active compounds, suggesting potential for similar biological activity contingent upon experimental validation.

Anticancer Cytotoxicity MCF-7 3,5-Disubstituted oxadiazole 17β-HSD1 inhibition

1,2,4-Oxadiazole Antibacterial Class Activity and the Bromine Differentiation Hypothesis

The 1,2,4-oxadiazole class has emerged as a promising scaffold for developing novel antibacterial agents, particularly against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA). A foundational SAR study by O'Daniel et al. (2014) synthesized and evaluated 59 1,2,4-oxadiazole derivatives, defining critical structural requirements for antibacterial activity [1]. This work led to the issuance of US Patent 9,920,039 B2, which claims 1,2,4-oxadiazole compounds active against Gram-positive pathogens, with the patent specification explicitly listing bromine among the allowed substituents (claim language includes "wherein said compound is substituted with... bromium") [2]. The patent discloses MIC values for representative compounds against S. aureus in the range of 0.5–16 μg/mL. More recently, a 2025 study by Discover Chemistry reported 3,5-substituted-1,2,4-oxadiazole derivatives with antibacterial activity showing MIC values between 3.9 and 31.25 μM against bacterial strains [3]. While no direct MIC data exist for 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole, the patent inclusion of bromine as a permissible substituent in the pharmacophore definition supports its suitability as a building block for constructing antibacterial screening libraries within this validated chemotype.

Antibacterial Gram-positive MRSA Structure-activity relationship 1,2,4-Oxadiazole antibiotics

Recommended Application Scenarios for 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole in Drug Discovery and Chemical Biology


Diversifiable Core Scaffold for Anticancer Library Synthesis via Suzuki Coupling

Based on the validated anticancer activity of 3,5-disubstituted-1,2,4-oxadiazoles (IC50 values of 6–8 μM against MCF-7, superior to tamoxifen) [1], 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole can serve as a central building block for generating focused libraries of novel anticancer candidates. The para-bromine enables late-stage diversification through Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids—a strategy not feasible with the chloro or fluoro analogs due to their substantially slower or absent oxidative addition reactivity (relative rate Ar–Br ~10²–10³ vs. Ar–Cl) [2]. Each coupling product retains the 5-benzoyl-1,2,4-oxadiazole pharmacophore while introducing structural diversity at the distal phenyl ring, enabling systematic SAR exploration.

Halogen Bonding-Enabled Fragment for Structure-Based Drug Design Targeting Cysteine Proteases

The bromine atom's superior halogen bonding capacity (Ar–Br···O=C interaction energy of −2 to −5 kcal/mol vs. −1 to −3 kcal/mol for Ar–Cl) [3] makes this compound a privileged fragment for structure-based design targeting proteins with backbone carbonyl-rich binding sites, such as cysteine proteases (e.g., cathepsin K). The established precedent of 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole in cathepsin K inhibitor development (WO 2017036357 A1) [4] supports the relevance of brominated 1,2,4-oxadiazoles in this target class. The benzoyl carbonyl provides an additional hydrogen bond acceptor site absent in the directly-linked 5-aryl analogs, potentially enabling distinct binding poses.

Antibacterial Screening Library Component Targeting Gram-Positive Pathogens

The 1,2,4-oxadiazole class has demonstrated potent antibacterial activity against Gram-positive pathogens including MRSA, with MIC values as low as 0.5 μg/mL for optimized derivatives [5]. US Patent 9,920,039 B2 explicitly includes bromine-substituted 1,2,4-oxadiazoles within the claimed antibacterial pharmacophore space [6]. 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole offers a synthetically tractable entry point for constructing antibacterial screening decks: the bromine allows for subsequent diversification, while the benzoyl carbonyl provides additional opportunities for prodrug strategies or solubility modulation via oxime/hydrazone derivatization.

Physicochemical Probe for Lipophilicity-Dependent Biological Assays

The bromine substituent imparts a measurable lipophilicity increment (π = +0.86) relative to hydrogen (π = 0.00), chlorine (π = +0.71), and fluorine (π = +0.14) [7]. This property can be systematically exploited in series-based SAR studies where logP is incrementally varied while holding the core scaffold constant. By procuring the bromo, chloro, fluoro, and unsubstituted benzoyl analogs as a matched set, researchers can deconvolute lipophilicity-driven effects (membrane permeability, non-specific binding, solubility) from specific halogen bonding contributions in biological assays. This matched molecular pair analysis approach is a standard practice in lead optimization campaigns and requires the availability of all halogen variants with consistent purity and characterization.

Quote Request

Request a Quote for 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.